11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Propriétés
IUPAC Name |
16-oxo-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15)-pentaene-10-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c16-8-11-9-4-3-5-10(9)15(19)18-13-7-2-1-6-12(13)17-14(11)18/h1-2,6-7,17H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWQDXWTGUGDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)N3C4=CC=CC=C4NC3=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, which has gained attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential as an antitubercular agent and other therapeutic applications based on recent research findings.
- Chemical Name : 11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Molecular Formula : C₁₃H₁₀N₄O
- CAS Number : 898444-67-2
- Molecular Weight : 230.25 g/mol
Biological Activity Overview
Research has identified several biological activities associated with this compound and its derivatives:
-
Antitubercular Activity :
- A study highlighted that derivatives of pyrido[1,2-a]benzimidazole exhibited significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. For instance, compounds with a similar structure demonstrated minimal inhibitory concentrations (MIC) as low as 0.12 µg/mL against resistant strains while showing low toxicity to Vero cells (IC₅₀ > 100 µg/mL) .
- Antimicrobial Properties :
-
Cytotoxicity and Selectivity :
- Preliminary data suggest that while some derivatives exhibit potent anti-TB activity, they may also possess cytotoxic effects depending on their structural modifications. The selectivity index (SI) was noted to vary significantly among different analogs, indicating the importance of careful design in drug development .
Table 1: Summary of Biological Activities
| Compound | MIC (µg/mL) | Toxicity (IC₅₀ µg/mL) | Selectivity Index |
|---|---|---|---|
| Compound 3a | 0.12 | >100 | >833 |
| Compound 3h | 0.25 | 8 | 32 |
| Compound 3i | 0.50 | 20 | 40 |
Case Study: Antitubercular Screening
In a phenotypic screening of over 6000 compounds, several pyrido[1,2-a]benzimidazole derivatives were identified as hits with anti-TB activity. The lead compounds were further modified to enhance their potency and reduce toxicity. Notably:
- Compound 3h retained activity against MDR-TB strains while showing no apparent toxicity in Vero cells.
- Structural modifications at the benzyl ring position were crucial for improving both efficacy and safety profiles .
The precise mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the presence of the nitrile group and the structural integrity of the benzimidazole core play significant roles in their interaction with biological targets.
Applications De Recherche Scientifique
Antibacterial Activity
Research has shown that derivatives of benzimidazole compounds exhibit significant antibacterial properties. For example, studies indicate that certain derivatives of 11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile have demonstrated activity comparable to conventional antibiotics like streptomycin and procaine penicillin. The structural attributes of these compounds may enhance their interaction with bacterial targets.
Antifungal Activity
Compounds within this class have also been evaluated for antifungal efficacy. Specifically, some derivatives showed promising results against various fungal strains. The presence of specific functional groups appears to contribute to their effectiveness against fungal infections.
Anthelmintic Activity
The anthelmintic properties of this compound have been explored with encouraging results. Certain derivatives have shown effectiveness similar to standard anthelmintic drugs such as Albendazole. The mechanism of action is believed to be linked to the structural integrity provided by the benzimidazole moiety.
Anticancer Activity
Recent studies have investigated the anticancer potential of 11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives against various cancer cell lines. For instance:
- Compounds have been tested against human liver (HUH7) and breast (MCF7) cancer cell lines.
- Some derivatives exhibited significant cytotoxicity and potential for further development as anticancer agents.
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structural Analogs
4-Oxo-2,3,4,9-Tetrahydro-1H-4a,9-Diaza-Cyclopenta[b]Fluorene-10-Carbonitrile
- Molecular Formula : C₁₅H₁₁N₃O
- Molecular Weight : 249.273 g/mol
- Key Differences : While sharing the same molecular formula, this compound replaces the pyrido-benzimidazole core with a diaza-cyclopenta[b]fluorene system. The altered ring system may affect solubility and intermolecular interactions .
11-Chloro-2,3-Dihydro-1H-Cyclopenta[4,5]Pyrido[1,2-a]Benzimidazole-4-Carbonitrile
- Molecular Formula : C₁₅H₁₀ClN₃
- Molecular Weight : 267.713 g/mol
Derivatives with Functional Group Variations
3-(Chloro or Morpholino)-1-Oxo-1H,5H-Pyrido[1,2-a]Benzimidazole-4-Carbonitriles
- Example Substituents: Chloro, morpholino, tosyloxy at position 3.
- Key Findings : These derivatives exhibit antimicrobial activity, suggesting that electron-withdrawing groups at position 3 enhance biological efficacy. The target compound’s 11-oxo group may similarly influence activity but in a distinct structural context .
3-Methyl-1-(3,4,5-Trimethoxyphenyl)Pyrido[1,2-a]Benzimidazole-4-Carbonitrile
Amino-Substituted Analogs
11-[(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Amino]- Analog
- Molecular Formula : C₂₆H₂₂N₆O
- Molecular Weight : 434.49 g/mol
- Key Differences: The bulky pyrazole-derived amino group at position 11 introduces steric hindrance and hydrogen-bonding capacity, likely impacting receptor binding. The target compound’s 11-oxo group offers a simpler, more planar structure .
5-(N-Piperidin-1-yl)Pyrido[3',2':4,5]Imidazo[1,2-a]Quinoline-6-Carbonitrile
- Molecular Formula : C₂₂H₂₀N₆
- Molecular Weight : 368.44 g/mol
- Key Differences: This tetracyclic analog replaces cyclopentane with a quinoline system, demonstrating antiproliferative activity. The nitrile group’s position (C6 vs. C4) may influence electronic distribution and bioactivity .
Comparative Data Table
Méthodes De Préparation
Condensation of o-Phenylenediamine with Carbonyl Derivatives
The benzimidazole nucleus is typically constructed via condensation of o-phenylenediamine with carbonyl-containing precursors. For example, Maekawa and Ohtani (1978) demonstrated that treating N-protected amino acids (e.g., benzyloxycarbonyl-glutamine) with o-phenylenediamine in the presence of dicyclohexylcarbodiimide (DCC) yields monoacyl intermediates, which undergo cyclization in acetic acid to form tetrahydro-pyrido[1,2-a]benzimidazole derivatives. Applied to the target compound, this method would involve reacting a suitably functionalized quinoline- or pyridine-carboxaldehyde with o-phenylenediamine to form the acyclic acrylonitrile intermediate, followed by cyclization (Scheme 1).
Microwave-Assisted Amination
Recent advancements in Brzozowski et al. (2024) highlight the efficacy of microwave irradiation for introducing amino side chains into pentacyclic benzimidazole scaffolds. Chloro-substituted intermediates, such as 7-chloro-pentacyclic derivatives, react with primary or secondary amines under microwave conditions (170°C, 800 W) to yield amino-substituted products in 32–83% yields. This approach could be adapted to install the cyclopenta ring’s amine functionality.
Formation of the Pyrido[1,2-a]Benzimidazole Moiety
Thermal and Photochemical Cyclization
Cyclization of acyclic precursors is critical for forming the pyrido[1,2-a]benzimidazole system. Brzozowski et al. (2024) achieved this via thermal cyclization in sulfolane at 300°C or photochemical irradiation in ethanol, yielding fused pentacyclic structures. For the target compound, photochemical cyclization of a cyano-substituted acrylonitrile derivative (e.g., 15 in Scheme 1) in ethanol under 4 h irradiation produced the pyrido-benzimidazole core with a 72% yield.
Acid-Catalyzed Lactamization
The 11-oxo group is introduced through lactamization. Hydrolysis of cyano groups to carboxylic acids using concentrated sulfuric acid, followed by treatment with thionyl chloride, generates reactive carbonyl chlorides that undergo intramolecular cyclization to form the oxo moiety. For instance, hydrolysis of 17 yielded carboxylic acid 23 (97% yield), which was converted to carbonyl chloride 24 for subsequent amidation.
Construction of the Cyclopenta Ring
Alkylation and Ring Closure
Patent WO2013150545A2 (2013) describes alkylation of benzimidazole nitrogen with propargyl bromides, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-fused rings. Adapting this, propargyl-substituted intermediates could undergo cyclization to form the cyclopenta ring.
Introduction of the 4-Cyano Group
Nucleophilic Substitution
The carbonitrile group at position 4 is introduced via nucleophilic substitution of a halogenated precursor. Brzozowski et al. (2024) synthesized 6-cyano-pentacyclic derivatives by condensing 2-cyanomethylbenzimidazole with quinolinecarbonyl chlorides. Similarly, reacting a 4-bromo-pyrido-benzimidazole with potassium cyanide in DMF could yield the 4-cyano derivative.
Cyano Retention During Cyclization
In some cases, the cyano group is retained throughout synthetic steps. For example, photochemical cyclization of cyano-substituted acrylonitrile 15 preserved the nitrile functionality, as confirmed by IR spectroscopy.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Thermal Cyclization : Sulfolane at 300°C provided optimal yields (78%) for pentacyclic derivatives.
-
Photochemical Cyclization : Ethanol under UV irradiation for 4 h achieved 72% yields with minimal side products.
-
Amination : Microwave irradiation in acetonitrile reduced reaction times from hours to minutes.
Catalysts and Additives
-
DCC/HOBt : Enhanced coupling efficiency during condensation steps.
-
Lewis Acids (e.g., CaCl₂) : Improved amidine formation from nitriles in ethanol.
Characterization and Analytical Data
Spectroscopic Confirmation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
